5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
Description
The compound 5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide (molecular formula: C₁₈H₁₇ClN₄O₃S) is a 1,2,4-triazole derivative featuring a 3-chlorophenyl group at position 5, a hydrosulfide (-SH) group at position 3, and an (E)-configured Schiff base linker (methylideneamino group) connecting the triazole core to a 2,3,4-trimethoxyphenyl moiety . Its structure is characterized by intramolecular hydrogen bonding and π-π stacking interactions, which stabilize the planar triazole ring system.
Properties
CAS No. |
478254-88-5 |
|---|---|
Molecular Formula |
C18H17ClN4O3S |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17ClN4O3S/c1-24-14-8-7-12(15(25-2)16(14)26-3)10-20-23-17(21-22-18(23)27)11-5-4-6-13(19)9-11/h4-10H,1-3H3,(H,22,27)/b20-10+ |
InChI Key |
NNUZJKTVMVTZOT-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic molecule characterized by its unique structural framework, which includes a triazole ring, a hydrosulfide functional group, and multiple methoxy substitutions. With a molecular formula of and an approximate molecular weight of 393.87 g/mol, this compound has garnered attention for its potential biological activities.
Structural Features
The structural components of this compound contribute significantly to its biological activity:
- Triazole Ring : Known for its role in various pharmacological activities.
- Chlorophenyl Group : Often associated with enhanced biological interactions.
- Trimethoxyphenyl Substituents : These groups can influence solubility and receptor binding.
| Structural Feature | Description |
|---|---|
| Triazole Ring | A five-membered ring that enhances biological activity. |
| Chlorophenyl Group | Contributes to increased reactivity and interaction with biological targets. |
| Methoxy Groups | Improve lipophilicity and may enhance bioavailability. |
Antiviral Properties
Preliminary studies suggest that compounds structurally similar to 5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide exhibit significant antiviral properties. For instance, certain analogues have shown efficacy against human adenovirus (HAdV), with selectivity indexes exceeding 100 and low micromolar potency against viral replication processes .
Research indicates that this compound may interact with various cellular enzymes and receptors involved in signaling pathways. These interactions could modulate crucial biological processes such as:
- Cell Proliferation : Influencing cancer cell growth.
- Apoptosis : Inducing programmed cell death in infected or dysfunctional cells.
Case Studies
- Antiviral Activity Against HAdV :
- Structure-Activity Relationship (SAR) Studies :
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effect on cell lines, focusing on:
- Cytotoxicity : Assessing the safety profile.
- Enzyme Inhibition : Measuring the impact on specific enzymes related to viral replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Halogen vs. Methoxy Groups: The 3-chlorophenyl group may engage in halogen bonding with biological targets, whereas iodine in ’s compound increases molecular weight but reduces solubility. Schiff Base Configuration: The (E)-configuration of the methylideneamino group ensures planarity, facilitating π-π stacking in crystal structures .
Crystallographic Data :
- The target compound’s analogs (e.g., ) exhibit dihedral angles between 32.59° and 70.77° for aromatic rings, influencing packing efficiency and stability. Weak intermolecular interactions (C–H⋯N, C–H⋯S) are critical for crystal cohesion .
Biological Activity Trends: Triazole derivatives with –N–C–S motifs (e.g., ) show broad antimicrobial activity. The target compound’s hydrosulfide group may act as a hydrogen-bond donor, mimicking bioactive thiols . Methoxy-Rich Derivatives: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., ) demonstrate anticancer activity, suggesting the target compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
